REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10]O)=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.OS(O)(=O)=O>O>[O:14]1[CH2:10][CH2:9][CH:8]([C:5]2[CH:4]=[CH:3][C:2]([NH2:1])=[N:7][CH:6]=2)[CH2:12][CH2:13]1 |f:0.1|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to help dissolving
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with Dean-Stark
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
CUSTOM
|
Details
|
from reaction mixture for 1 h 20 min
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ice cold water (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 mL)
|
Type
|
WASH
|
Details
|
washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C=1C=CC(=NC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |